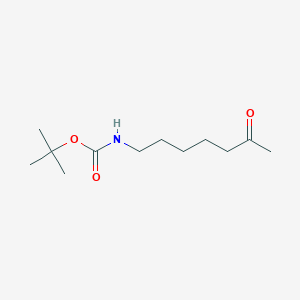
2-Ethyl-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methoxybenzaldehyde is a chemical compound with the molecular weight of 164.2 . It is a liquid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12O2/c1-3-8-6-10 (12-2)5-4-9 (8)7-11/h4-7H,3H2,1-2H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzaldehyde derivatives are known to undergo reactions such as the Knoevenagel condensation .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Thermophysical Properties
A study conducted by Temprado, Roux, and Chickos (2008) examined the thermophysical properties of several solid aldehydes, including 2-Ethyl-4-methoxybenzaldehyde. They used differential scanning calorimetry to measure temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds across various temperatures. This research is significant for understanding the physical characteristics of this compound in different states (Temprado, Roux, & Chickos, 2008).
Vibrational Dynamics
In 2021, Ribeiro-Claro et al. explored the vibrational dynamics of this compound through INS spectroscopy and periodic DFT calculations. This research provides insights into the molecular behavior of the compound, which is crucial for various applications in materials science (Ribeiro-Claro et al., 2021).
Catalytic Behavior
Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which was derived from this compound. This material demonstrated significant catalytic activity for the oxidation of alcohols and hydrocarbons, showcasing the compound's potential in catalysis (Ghorbanloo & Alamooti, 2017).
Antimicrobial and Antiaflatoxigenic Activities
Harohally et al. (2017) reported the antiaflatoxigenic and antimicrobial activities of Schiff bases derived from this compound. This study highlights the potential of the compound in developing antimicrobial agents (Harohally et al., 2017).
Polarographic Analysis
Saraswat and Saraswat (2021) conducted a polarographic analysis of divalent metal complexes of 4-methoxybenzaldehyde thiosemicarbazone, a derivative of this compound. This study is crucial for understanding the electrochemical behavior of these complexes (Saraswat & Saraswat, 2021).
Knoevenagel Reaction Study
Yasuda and Midorikawa (1966) explored the Knoevenagel reaction between hydroxybenzaldehydes and ethyl cyanoacetate, which includes derivatives of this compound. This research contributes to the field of organic synthesis (Yasuda & Midorikawa, 1966).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as aldehydes and ketones are known to react with nucleophiles such as nitrogen .
Mode of Action
2-Ethyl-4-methoxybenzaldehyde, being an aldehyde, can react with nucleophiles. In the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones respectively . The oxygen atom in these compounds can act as a nucleophile, but this is a dead-end process. Reaction with oxygen leads to the reversible formation of a hemiketal. On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s ability to form oximes and hydrazones suggests that it may interact with biochemical pathways involving aldehydes and ketones .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to have anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the reaction of aldehydes with nucleophiles to form oximes or hydrazones is influenced by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
It is known that benzaldehydes can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.
Cellular Effects
Some benzaldehydes have been found to disrupt cellular antioxidation systems, which could potentially affect various types of cells and cellular processes . For example, they could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzaldehydes can act as nucleophiles, participating in reactions with other molecules . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius
Metabolic Pathways
It is known that benzaldehydes can participate in various reactions, potentially involving various enzymes or cofactors
Propiedades
IUPAC Name |
2-ethyl-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZNOAUEHPPANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)
![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)




![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)

![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)

